DAPK Substrate Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

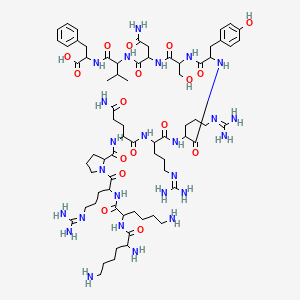

Molecular Formula |

C70H115N25O17 |

|---|---|

Molecular Weight |

1578.8 g/mol |

IUPAC Name |

2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84) |

InChI Key |

DTEBSHTZDDUPBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Specificity of Death-Associated Protein Kinase: A Technical Guide to its Substrate Peptide Sequence

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of cellular signaling, the specificity of protein kinases is paramount to maintaining cellular homeostasis and orchestrating appropriate responses to various stimuli. Death-Associated Protein Kinase (DAPK), a calcium/calmodulin-dependent serine/threonine kinase, plays a critical role in mediating a range of cellular processes including apoptosis, autophagy, and tumor suppression. Understanding the molecular determinants of DAPK's substrate recognition is fundamental for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the DAPK substrate peptide sequence, the experimental methodologies used for its identification, and its implications in key signaling pathways.

The this compound Sequence: A Highly Specific Recognition Motif

The primary substrate peptide sequence for DAPK was identified through pioneering work involving positional scanning synthetic peptide libraries. This unbiased approach led to the discovery of a specific and efficient peptide substrate.

The optimal this compound sequence is:

Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe

This sequence is characterized by a preponderance of basic residues (Lys and Arg) upstream of the phosphorylation site (Ser). The presence of a tyrosine residue adjacent to the serine phosphorylation site is also a notable feature.

Quantitative Analysis of DAPK Substrate Interaction

The interaction between DAPK and its substrate peptide has been quantified, providing valuable insights into the enzyme's catalytic efficiency. The key kinetic parameter, the Michaelis constant (Km), reflects the substrate concentration at which the reaction rate is half of the maximum.

| Substrate | Sequence | Km (μM) | Source |

| This compound | KKRPQRRYSNVF | 9 | Velentza et al., 2001[1][3] |

| Myosin II regulatory light chain (MLC) | - | 1.3 | Bialik & Kimchi, 2006 |

| Beclin-1 (Bcl-2 binding domain) | - | - | Zalckvar et al., 2009 |

| MCM3 (Ser160) | - | - | Mor et al., 2008[4] |

Note: While MLC, Beclin-1, and MCM3 are known physiological substrates of DAPK, the precise Km values for their interacting peptide sequences are not as readily available as for the optimized synthetic peptide.

Experimental Protocol: Identification of the this compound Sequence using a Positional Scanning Peptide Library

The determination of the optimal DAPK substrate sequence was a result of a meticulous experimental process designed to probe the kinase's preferences at each position relative to the phosphorylation site. The following is a detailed methodology based on the approach described in the foundational research by Velentza et al. (2001).

Objective: To identify the preferred amino acid residues at positions -5 to +4 relative to a central serine residue for phosphorylation by DAPK.

Materials:

-

Recombinant active DAPK enzyme

-

Positional scanning synthetic peptide library

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 μM ATP)

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphorimager

Methodology:

-

Peptide Library Synthesis: A positional scanning library is synthesized. This library consists of multiple pools of peptides. In each pool, one position relative to the central serine is fixed with a specific amino acid, while all other positions contain a degenerate mixture of amino acids.

-

Kinase Reaction:

-

For each pool of the peptide library, a kinase reaction is set up in a microtiter plate.

-

To each well, add the kinase buffer, a specific peptide pool, recombinant active DAPK, and [γ-³²P]ATP.

-

The reaction is initiated by the addition of the radiolabeled ATP and incubated at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

-

Termination and Spotting:

-

The kinase reaction is terminated by the addition of an equal volume of 75 mM phosphoric acid.

-

Aliquots of the terminated reaction mixture are spotted onto phosphocellulose paper.

-

-

Washing:

-

The phosphocellulose paper is washed extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

A final wash is performed with acetone to dry the paper.

-

-

Quantification:

-

The amount of radioactivity incorporated into the peptides on the phosphocellulose paper is quantified using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

The level of phosphorylation for each peptide pool is determined. A higher radioactive signal indicates a greater preference for the fixed amino acid at that specific position.

-

By comparing the results from all the pools, the optimal amino acid at each position relative to the serine phosphorylation site is identified.

-

-

Consensus Sequence Assembly and Validation:

-

The optimal amino acids at each position are compiled to generate a consensus substrate sequence.

-

A synthetic peptide corresponding to this optimal sequence is then synthesized and validated as a DAPK substrate in a standard in vitro kinase assay to determine its kinetic parameters (e.g., Km and Vmax).

-

DAPK Signaling Pathways and Experimental Workflows

The identification of DAPK's substrate specificity has been instrumental in mapping its role in cellular signaling. Below are diagrams illustrating a key DAPK-mediated signaling pathway and the experimental workflow for substrate identification.

Caption: DAPK-mediated signaling in autophagy and apoptosis.

Caption: Experimental workflow for DAPK substrate identification.

Conclusion and Future Directions

The identification of the this compound sequence has been a significant milestone in understanding the molecular basis of its function. This knowledge has facilitated the development of specific assays to measure DAPK activity and has provided a framework for identifying its physiological substrates. Future research will likely focus on leveraging this information for the design of potent and selective DAPK inhibitors, which hold therapeutic promise for a variety of diseases, including cancer and neurodegenerative disorders. Furthermore, proteomic approaches guided by the known substrate motif will continue to uncover novel DAPK substrates, further expanding our understanding of its complex role in cellular regulation.

References

- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK - PMC [pmc.ncbi.nlm.nih.gov]

DAPK Substrate Peptides: A Technical Guide to Their Function in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-regulated serine/threonine kinase that functions as a critical mediator of cell death and tumor suppression.[1][2] It participates in apoptosis induced by a variety of stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[3][4] The pro-apoptotic function of DAPK1 is intrinsically linked to its catalytic activity, which involves the phosphorylation of downstream substrate proteins that, in turn, execute the apoptotic program.[2][5] Understanding the specific substrates of DAPK1 and the functional consequences of their phosphorylation is paramount for elucidating its role in cellular homeostasis and for the development of novel therapeutic strategies targeting apoptosis pathways.

This technical guide provides an in-depth overview of key DAPK1 substrates involved in apoptosis, detailing the signaling pathways, quantitative data on their interactions, and the experimental protocols used to study them.

Key DAPK Substrates and Their Signaling Pathways in Apoptosis

DAPK1-mediated apoptosis is not a linear process but a complex network of signaling events initiated by the phosphorylation of specific substrates. These events often converge on the regulation of the Bcl-2 family of proteins and the p53 tumor suppressor, pivotal regulators of the intrinsic apoptotic pathway.

Beclin-1: Linking Apoptosis and Autophagy

Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, essential for the initiation of autophagy. It is also a BH3-only protein that interacts with anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-XL, which sequester Beclin-1 and inhibit its autophagic function.[6][7]

DAPK1 can directly phosphorylate Beclin-1 at Threonine 119 (T119), a critical residue within its BH3 domain.[7][8] This phosphorylation event weakens the interaction between Beclin-1 and its inhibitors Bcl-2/Bcl-XL, promoting the dissociation of the complex.[6][7][9] The liberated Beclin-1 is then free to induce autophagy, a process that can, under certain cellular contexts, lead to or contribute to programmed cell death.[1][10] This provides a direct mechanistic link between DAPK1 activation and the autophagic/apoptotic machinery.

p53: A Direct Target for Apoptotic Induction

The tumor suppressor protein p53 is a central regulator of cell fate, capable of inducing cell cycle arrest or apoptosis in response to cellular stress. DAPK1 can directly phosphorylate p53, thereby activating its apoptotic functions.[11][12] In mice, activated DAPK1 phosphorylates p53 at Serine 23 (pS23), which corresponds to Serine 20 in human p53.[13] This phosphorylation is mediated by a direct binding interaction between the DAPK1 death domain and the DNA-binding motif of p53.[11][13]

This modification enhances the transcriptional induction of pro-apoptotic genes, such as Bax.[11] Furthermore, DAPK1-mediated suppression of integrin activity can activate a p53-dependent apoptotic pathway, suggesting that DAPK1 can engage p53 through multiple mechanisms.[12]

Protein Kinase D (PKD): An Intermediary Kinase

In response to oxidative stress, DAPK1 can initiate a kinase cascade involving Protein Kinase D (PKD).[1] DAPK1 phosphorylates and activates PKD, which in turn can phosphorylate other substrates, such as the lipid kinase Vps34, to promote autophagy.[1][10] This pathway represents an alternative, indirect mechanism by which DAPK1 can influence cell fate decisions.

Tropomyosin-1 (TPM1): A Cytoskeletal Substrate

Tropomyosin-1 (TPM1) is an actin-binding protein that plays a role in regulating the stability of the actin cytoskeleton. DAPK1-mediated phosphorylation of TPM1 is involved in sensitizing cells to anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix.[14] This function is critical in preventing the survival and proliferation of detached cells, thereby suppressing metastatic potential.

Quantitative Analysis of DAPK Substrate Interactions

The following table summarizes the known DAPK1 substrates involved in apoptosis and the quantitative or qualitative effects of their phosphorylation.

| Substrate | Phosphorylation Site | Effect of Phosphorylation | Functional Consequence | References |

| Beclin-1 | Threonine 119 (T119) | Weakens interaction with Bcl-2 and Bcl-XL. | Promotes dissociation from inhibitors, inducing autophagy/apoptosis. | [6][7][9] |

| p53 | Serine 23 (mouse) | Increases transcriptional activity. | Upregulates pro-apoptotic genes like Bax. | [11][12][13] |

| Protein Kinase D (PKD) | Not specified | Activates PKD kinase activity. | Initiates a downstream kinase cascade to induce autophagy. | [1][10] |

| Tropomyosin-1 (TPM1) | Not specified | Modulates cytoskeletal function. | Sensitizes cells to anoikis (detachment-induced apoptosis). | [14] |

| Myosin II Light Chain | Not specified | Used as a generic substrate to measure DAPK1 kinase activity in vitro. | Serves as a standard for kinase activity assays. | [5] |

| MCM3 | Serine 160 (S160) | Efficient and specific phosphorylation by DAPK1 in vitro and in vivo. | Potential role in linking cell cycle and apoptosis; function under investigation. | [15] |

Experimental Protocols for Studying DAPK Substrates

Investigating DAPK1 substrates requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow for Substrate Identification

A common strategy for identifying novel kinase substrates involves a multi-step proteomics approach. This workflow combines affinity purification of the kinase with in vitro phosphorylation of a complex protein lysate, followed by mass spectrometric identification of phosphorylated peptides.

References

- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAP-kinase-mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl-XL and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. DAP‐kinase‐mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl‐XL and induction of autophagy | EMBO Reports [link.springer.com]

- 10. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A high throughput proteomics screen identifies novel substrates of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the DAPK Interactome: A Technical Guide to Substrate Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] The identification of its direct substrates is crucial for elucidating its signaling pathways and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the methodologies employed for the discovery and validation of DAPK substrates, presents a summary of key substrates identified to date, and details relevant signaling pathways.

Core Methodologies for DAPK Substrate Identification

The identification of bona fide DAPK substrates has been a challenging endeavor, necessitating the development and application of sophisticated experimental strategies.[3] Modern approaches often integrate in vitro kinase assays with high-throughput proteomic techniques to identify and validate direct phosphorylation targets.

A general workflow for identifying DAPK substrates involves several key stages, from initial screening to in vivo validation.

References

- 1. Death-associated protein kinase (DAPK) and signal transduction: additional roles beyond cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 3. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

DAPK Substrate Peptide for In Vitro Kinase Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of substrate peptides used in in vitro kinase assays for Death-Associated Protein Kinase (DAPK), a key regulator of apoptosis and autophagy. It covers synthetic and endogenous substrate peptides, detailed experimental protocols, and the signaling context of DAPK phosphorylation.

Introduction to DAPK and its Substrates

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in multiple cell death and survival pathways.[1] Its activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery. In vitro kinase assays are essential tools for studying DAPK1 function and for screening potential inhibitors. The choice of a suitable substrate peptide is critical for the accuracy and reliability of these assays.

DAPK1 recognizes and phosphorylates specific protein substrates, leading to downstream signaling events. While a number of endogenous substrates have been identified, synthetic peptides are often employed in in vitro assays for their purity, consistency, and ease of use.

DAPK Substrate Peptides

Synthetic DAPK Substrate Peptide

A widely used tool in DAPK1 research is a synthetic peptide substrate. This peptide has been optimized for DAPK1 recognition and phosphorylation, offering a reliable and reproducible substrate for in vitro kinase assays.

Endogenous DAPK1 Substrate Peptides

Several key proteins are phosphorylated by DAPK1 in vivo. Peptides derived from the phosphorylation sites of these endogenous substrates can also be used in in vitro kinase assays to study specific protein-protein interactions and phosphorylation events.

-

p53: DAPK1 phosphorylates the tumor suppressor protein p53, a crucial event in apoptosis. The phosphorylation occurs at Serine 23 in mice, which corresponds to Serine 20 in human p53.[2]

-

NMDA Receptor Subunit NR2B: In the context of neuronal cell death, DAPK1 phosphorylates the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor at Serine 1303.[3]

-

Beclin-1: DAPK1 is a key regulator of autophagy through its phosphorylation of Beclin-1 at Threonine 119, which is located in its BH3 domain.[4][5][6][7]

Quantitative Data on DAPK Substrate Peptides

| Substrate Peptide | Sequence | Phosphorylation Site | Km (µM) | Vmax | Reference |

| Synthetic DAPK Substrate | KKRPQRRYSNVF | Tyrosine | 9 | Not Reported | [1] |

| Beclin-1 (aa 108-127) | (Sequence not specified) | Threonine 119 | Not Reported | Not Reported | [4][6] |

| p53 (murine) | QETFSGL | Serine 23 | Not Reported | Not Reported | [2] |

| NR2B | (Sequence not specified) | Serine 1303 | Not Reported | Not Reported | [3] |

Note: While phosphorylation of the Beclin-1 derived peptide by DAPK has been shown to be dose-dependent, specific kinetic constants (Km and Vmax) have not been reported in the reviewed literature. Similarly, while the phosphorylation sites for p53 and NR2B are known, the kinetic parameters for the corresponding peptide substrates in a DAPK1 in vitro assay are not available in the reviewed literature.

Experimental Protocols for DAPK In Vitro Kinase Assay

Below are two detailed protocols for performing a DAPK1 in vitro kinase assay, one based on a generic radiolabeled method and another adapted from a commercial luminescent assay kit.

General Radiolabeled In Vitro Kinase Assay

This protocol describes a classic method for measuring kinase activity using a radiolabeled ATP isotope.

Materials:

-

Recombinant active DAPK1 enzyme

-

This compound

-

Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100

-

ATP (10 mM stock)

-

[γ-³²P]ATP (10 µCi/µl)

-

Stopping Solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the Kinase Reaction Mix: For each reaction, prepare a 25 µL reaction mix containing:

-

5 µL of 5X Kinase Assay Buffer

-

2.5 µL of 100 µM this compound

-

Recombinant DAPK1 (amount to be optimized by titration)

-

Nuclease-free water to 20 µL

-

-

Initiate the Kinase Reaction:

-

Prepare the ATP mix by diluting [γ-³²P]ATP in 10 mM cold ATP to achieve a final concentration of 500 µM with a specific activity of ~500 cpm/pmol.

-

Add 5 µL of the ATP mix to the kinase reaction mix.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop the Reaction:

-

Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid.

-

Perform a final wash with acetone and let the paper air dry.

-

-

Measure Phosphorylation:

-

Place the dry P81 paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Luminescent-Based In Vitro Kinase Assay (Adapted from Promega's ADP-Glo™ Assay)

This protocol is based on the principle of measuring ADP produced during the kinase reaction.[8]

Materials:

-

Recombinant active DAPK1 enzyme

-

This compound

-

Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Set up the Kinase Reaction:

-

Add 5 µL of a solution containing the this compound and ATP in kinase assay buffer to each well of a white plate.

-

Add 2.5 µL of DAPK1 enzyme in kinase assay buffer to initiate the reaction. The optimal enzyme concentration should be determined empirically.

-

Add 2.5 µL of a test compound or vehicle control.

-

Incubate at room temperature for 60 minutes.

-

-

Terminate the Kinase Reaction and Deplete ATP:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

Detect ADP Production:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measure Luminescence:

-

Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration.

-

Mandatory Visualizations

DAPK1 Signaling Pathways

// Nodes Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., IFN-γ, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagic_Stimuli [label="Autophagic Stimuli\n(e.g., Starvation)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAPK1 [label="DAPK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NR2B [label="NMDA Receptor (NR2B)", fillcolor="#FBBC05", fontcolor="#202124"]; Beclin1 [label="Beclin-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Cell_Death [label="Neuronal Cell Death", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2/Bcl-xL", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Apoptotic_Stimuli -> DAPK1 [color="#202124"]; Autophagic_Stimuli -> DAPK1 [color="#202124"]; DAPK1 -> p53 [label=" phosphorylates Ser20/23", color="#202124"]; DAPK1 -> NR2B [label=" phosphorylates Ser1303", color="#202124"]; DAPK1 -> Beclin1 [label=" phosphorylates Thr119", color="#202124"]; p53 -> Apoptosis [color="#202124"]; NR2B -> Neuronal_Cell_Death [color="#202124"]; Beclin1 -> Autophagy [color="#202124"]; Bcl2 -> Beclin1 [arrowhead=tee, color="#202124", label=" inhibits"]; DAPK1 -> Bcl2 [style=invis]; {rank=same; Apoptotic_Stimuli; Autophagic_Stimuli} {rank=same; p53; NR2B; Beclin1} {rank=same; Apoptosis; Neuronal_Cell_Death; Autophagy} }

Caption: DAPK1 signaling pathways in apoptosis and autophagy.

Experimental Workflow for DAPK In Vitro Kinase Assay

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reaction_Mix [label="1. Prepare Kinase Reaction Mix\n(DAPK1, Substrate Peptide, Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="2. Initiate Reaction\n(Add ATP/γ-³²P-ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="3. Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="4. Stop Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="5. Detect Phosphorylation\n(e.g., Scintillation Counting or Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Data [label="6. Analyze Data\n(Calculate Kinase Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reaction_Mix; Prepare_Reaction_Mix -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Detection; Detection -> Analyze_Data; Analyze_Data -> End; }

Caption: General workflow for a DAPK in vitro kinase assay.

References

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. DAP‐kinase‐mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl‐XL and induction of autophagy | EMBO Reports [link.springer.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

An In-depth Technical Guide on the Role of DAPK in Tumor Suppression Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Death-Associated Protein Kinase (DAPK) is a crucial calcium/calmodulin-regulated serine/threonine kinase that functions as a pivotal tumor suppressor.[1][2][3][4] Its activity is intricately linked to the regulation of fundamental cellular processes including apoptosis, autophagy, and the suppression of metastasis.[1][2][5] The functional inactivation of DAPK, frequently observed in a multitude of human cancers, is primarily orchestrated through epigenetic silencing via promoter hypermethylation.[6][7][8][9] This guide provides a comprehensive overview of the signaling pathways governed by DAPK, details the experimental methodologies used to investigate its function, and presents quantitative data on its role in cancer.

Introduction to DAPK

DAPK is a 160 kDa protein that belongs to a family of serine/threonine kinases.[9] It was first identified in a screen for genes involved in interferon-γ-induced cell death.[1][2] Structurally, DAPK comprises a kinase domain, a calmodulin-regulatory domain, ankyrin repeats, a cytoskeleton-binding region, and a death domain, all of which are critical for its diverse cellular functions.[1][2] As a key regulator of programmed cell death, DAPK participates in both type I (caspase-dependent) apoptosis and type II (caspase-independent) autophagic cell death.[1][2][10] Its role as a tumor suppressor is underscored by its ability to inhibit tumor growth and metastasis by promoting these cell death pathways.[1][2][5]

DAPK Signaling Pathways in Tumor Suppression

DAPK exerts its tumor-suppressive functions through a complex network of signaling pathways. These pathways are often interconnected and culminate in the induction of cell death or the inhibition of cell migration and invasion.

DAPK-Mediated Apoptosis

DAPK is a positive mediator of apoptosis induced by various stimuli, including interferon-γ, TNF-α, and Fas ligand.[1][9][10] It can trigger apoptosis through both p53-dependent and independent mechanisms.

-

p53-Dependent Apoptosis: DAPK can activate the p53 tumor suppressor protein.[3][11][12] This activation can occur through direct phosphorylation of p53 or indirectly by inducing the expression of p19ARF, which in turn inhibits MDM2, a negative regulator of p53.[1][12][13] Activated p53 then transcribes pro-apoptotic genes, leading to cell death. A positive feedback loop exists where p53 can also increase the transcription of DAPK.[11][12]

-

Anoikis Induction: Anoikis is a form of apoptosis that occurs when cells detach from the extracellular matrix. DAPK plays a crucial role in sensitizing cells to anoikis, thereby preventing metastatic dissemination.[14][15] It achieves this by regulating cytoskeletal dynamics and suppressing integrin-mediated survival signals.[14][15][16] DAPK's interaction with talin and its phosphorylation of tropomyosin-1 are key events in this process.[14][16]

DAPK-Mediated Autophagy

DAPK is also a key regulator of autophagy, a cellular process of self-digestion that can either promote cell survival or lead to a form of programmed cell death.[1][2][17] DAPK promotes the initiation of autophagy through two primary mechanisms that converge on the Beclin 1-Vps34 complex, which is essential for autophagosome formation.[17]

-

Phosphorylation of Beclin 1: DAPK can directly phosphorylate Beclin 1, a core component of the Vps34 complex.[17] This phosphorylation disrupts the inhibitory interaction between Beclin 1 and Bcl-2, thereby liberating Beclin 1 to participate in the induction of autophagy.[17]

-

Activation of Vps34 via a Kinase Cascade: DAPK can phosphorylate and activate Protein Kinase D (PKD), which in turn phosphorylates and activates Vps34, the catalytic subunit of the Class III PI3K complex.[17]

DAPK in Metastasis Suppression

DAPK acts as a metastasis suppressor through multiple mechanisms that extend beyond its cell death-inducing functions.[5] It plays a critical role in regulating cell motility and invasion.[1][5][18]

-

Inhibition of Cell Motility: DAPK can inhibit cell migration by disrupting the establishment of cell polarity, a prerequisite for directed movement.[18][19] It achieves this by interfering with the interaction between the talin head domain and integrins, thereby suppressing the integrin-Cdc42 polarity pathway.[18]

-

Regulation of Cytoskeleton: DAPK interacts with and phosphorylates cytoskeletal components, such as myosin light chain, leading to alterations in cell morphology and motility.[5][14]

Quantitative Data on DAPK in Cancer

The inactivation of DAPK is a common event in a wide range of human cancers. This is predominantly due to the hypermethylation of the CpG islands in its promoter region, leading to transcriptional silencing.[6][7][9][20]

| Cancer Type | Frequency of DAPK Promoter Hypermethylation (%) | Reference |

| Lung Cancer | 40.5 (average) | [9] |

| Laryngeal SCC | 42.3 | [21] |

| Brain Metastases | 53.6 | [7] |

| Gastric Cancer | ~69 | [20] |

| Lymphoma | Varies (significant proportion) | [20][22] |

| Breast Cancer | Variable | [23] |

| Bladder, Kidney, Head and Neck, Thyroid, Ovarian Cancers | Frequently observed | [4] |

It is important to note that while promoter methylation is a primary mechanism of DAPK silencing, its expression can also be regulated at the post-transcriptional and post-translational levels.[6][8][9] Studies have shown that the correlation between DAPK DNA methylation status and its mRNA or protein expression is not always direct, suggesting the involvement of other regulatory mechanisms.[23]

Experimental Protocols for Studying DAPK

Investigating the function of DAPK requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

DAPK Kinase Activity Assay

This assay measures the phosphotransferase activity of DAPK.

-

Principle: Immunoprecipitated or recombinant DAPK is incubated with a substrate (e.g., myosin light chain) and ATP. The amount of phosphorylated substrate is then quantified.

-

Methodology:

-

Lyse cells and immunoprecipitate endogenous or overexpressed DAPK using a specific antibody.

-

Wash the immunoprecipitates extensively to remove non-specific proteins.

-

Resuspend the beads in kinase buffer containing a suitable substrate (e.g., recombinant myosin II regulatory light chain) and ATP (often radiolabeled [γ-³²P]ATP or unlabeled ATP for subsequent detection with a phospho-specific antibody).[24]

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.[24]

-

Alternatively, non-radioactive methods like ADP-Glo™ Kinase Assay can be used, which measure the amount of ADP produced in the kinase reaction.[25]

-

Apoptosis Assays

These assays are used to determine if DAPK expression induces apoptosis.

-

Principle: To quantify the number of cells undergoing apoptosis following DAPK expression or activation.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Transfect cells with a DAPK expression vector or a control vector.

-

At a specified time post-transfection, harvest the cells.

-

Wash the cells with PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Other Methods: Caspase activity assays (measuring the activity of executioner caspases like caspase-3) and TUNEL assays (detecting DNA fragmentation) can also be employed.[24]

Autophagy Assays

These assays are used to monitor the induction of autophagy by DAPK.

-

Principle: To detect the formation of autophagosomes, a hallmark of autophagy.

-

Methodology (LC3-II Conversion):

-

Transfect cells with a DAPK expression vector or a control vector.

-

Lyse the cells at various time points post-transfection.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against LC3.

-

During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

-

Other Methods: Electron microscopy to visualize autophagosomes and the use of fluorescently-tagged LC3 (e.g., GFP-LC3) to observe puncta formation by fluorescence microscopy are also common techniques.

DAPK Promoter Methylation Analysis

This is used to assess the epigenetic silencing of the DAPK gene.

-

Principle: To determine the methylation status of the CpG islands in the DAPK promoter.

-

Methodology (Methylation-Specific PCR - MSP):

-

Isolate genomic DNA from tumor and normal tissues.

-

Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

Perform PCR using two sets of primers: one specific for the methylated DNA sequence and another for the unmethylated sequence.

-

Analyze the PCR products by gel electrophoresis. The presence of a product with the methylated-specific primers indicates methylation, and a product with the unmethylated-specific primers indicates an unmethylated promoter.

-

Therapeutic Implications and Future Directions

The frequent inactivation of DAPK in cancer makes it an attractive target for therapeutic intervention. Strategies aimed at restoring DAPK function in tumor cells are being actively explored.

-

Demethylating Agents: Drugs that inhibit DNA methyltransferases, such as 5-azacytidine and decitabine, have been shown to restore DAPK expression in cancer cells by reversing promoter hypermethylation.[9]

-

Gene Therapy: Preclinical studies have demonstrated that delivering a functional DAPK gene, for instance via mRNA liposomes, can suppress tumor growth and enhance sensitivity to chemotherapy in models of ovarian cancer.[26]

-

Small Molecule Activators: The development of specific small molecules that can directly activate DAPK's kinase activity represents a promising therapeutic avenue.[3]

However, the role of DAPK can be context-dependent. In some cancers with mutant p53, high DAPK1 expression has been associated with increased tumor growth and worse outcomes, potentially through activation of the mTOR/S6K pathway.[27][28] This highlights the importance of understanding the specific genetic background of a tumor when considering DAPK-targeted therapies.

Future research should focus on further elucidating the complex regulatory networks that govern DAPK activity and its downstream signaling pathways in different cancer types. This will be crucial for the development of effective and personalized therapeutic strategies that leverage the tumor-suppressive power of DAPK.

References

- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 4. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The functions and regulations of DAPK in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Death-associated protein kinase (DAPK) and signal transduction: regulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DAPK1 promoter hypermethylaiton in brain metastases and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Death‐associated protein kinase (DAPK) and signal transduction: regulation in cancer [ouci.dntb.gov.ua]

- 9. Clinical significance of DAPK promoter hypermethylation in lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of DAPK1 in the Cell Cycle Regulation of Cervical Cancer Cells and in Response to Topotecan [jcancer.org]

- 11. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Restoration of DAP Kinase Tumor Suppressor Function: A Therapeutic Strategy to Selectively Induce Apoptosis in Cancer Cells Using Immunokinase Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Tumor Suppressor DAPK1 Catalyzes Adhesion Assembly on Rigid but Anoikis on Soft Matrices [frontiersin.org]

- 15. Anoikis resistance and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor Suppressor DAPK1 Catalyzes Adhesion Assembly on Rigid but Anoikis on Soft Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The tumor suppressor DAPK inhibits cell motility by blocking the integrin-mediated polarity pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. Prognostic significance of DAPK promoter methylation in lymphoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Promoter hypermethylation of CDKN2A, MGMT, MLH1, and DAPK genes in laryngeal squamous cell carcinoma and their associations with clinical profiles of the patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. KLF4, DAPK1 and SPG20 promoter methylation is not affected by DNMT1 silencing and hypomethylating drugs in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative and correlation analysis of the DNA methylation and expression of DAPK in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. promega.de [promega.de]

- 26. Targeted reactivation of the novel tumor suppressor DAPK1, an upstream regulator of p53, in high‐grade serous ovarian cancer by mRNA liposomes reduces viability and enhances drug sensitivity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. JCI - Death-associated protein kinase 1 promotes growth of p53-mutant cancers [jci.org]

- 28. Death-associated protein kinase 1 promotes growth of p53-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Death-Associated Protein Kinase (DAPK) Substrate Recognition and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression. Its catalytic activity and substrate specificity are critical determinants of its biological function. The Michaelis constant (Km), a measure of the affinity of an enzyme for its substrate, is a key parameter in understanding the kinetics of DAPK-mediated phosphorylation. This technical guide provides an in-depth overview of DAPK substrate peptide Km values, their significance, detailed experimental protocols for their determination, and a visualization of the relevant signaling pathways.

This compound Km Values

| Substrate Name | Sequence | Km (µM) | Significance |

| This compound | KKRPQRRYSNVF | 9[1][2][3][4] | This synthetic peptide serves as a standard substrate for in vitro DAPK kinase assays, facilitating the screening of DAPK inhibitors and activators. |

| Peptide 38 | KKRPQRRYSNVF | 6.8 | A study utilizing this peptide provided detailed kinetic analysis of DAPK, highlighting the importance of specific residues for substrate binding and catalysis. |

Note: While DAPK is known to phosphorylate several endogenous proteins, including Myosin Light Chain (MLC), Beclin-1, and p53, specific Km values for these interactions are not widely reported in the literature. The biological significance of these phosphorylation events is, however, well-documented and discussed in the "Significance of DAPK Substrate Phosphorylation" section.

Significance of DAPK Substrate Phosphorylation

The phosphorylation of specific substrates by DAPK is a critical event in the regulation of cellular pathways leading to apoptosis and autophagy. The affinity of DAPK for these substrates, reflected in their Km values, dictates the efficiency and timing of these signaling cascades.

-

Apoptosis: DAPK-mediated phosphorylation of the p53 tumor suppressor protein can enhance its pro-apoptotic functions. DAPK can also phosphorylate the regulatory light chain of myosin II, leading to membrane blebbing, a characteristic feature of apoptosis.

-

Autophagy: DAPK plays a crucial role in initiating autophagy through the phosphorylation of Beclin-1. This phosphorylation event disrupts the inhibitory interaction between Beclin-1 and Bcl-2/Bcl-xL, allowing the formation of the autophagosome.

-

Tumor Suppression: By promoting apoptosis and autophagy, DAPK acts as a tumor suppressor. The loss of DAPK expression or activity, often observed in various cancers, can lead to uncontrolled cell proliferation and resistance to cell death.

The affinity of DAPK for its substrates ensures a tightly regulated response to various cellular stresses and stimuli, thereby maintaining cellular homeostasis.

Experimental Protocols

Determining the Km value of a DAPK substrate is crucial for understanding its interaction with the kinase and for the development of therapeutic modulators. The following is a generalized protocol for a DAPK kinase assay using radiolabeled ATP, a standard method for kinetic analysis.

Protocol: In Vitro DAPK Kinase Assay for Km Determination

1. Materials and Reagents:

-

Recombinant active DAPK1

-

This compound (e.g., KKRPQRRYSNVF)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Non-radiolabeled ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

2. Experimental Procedure:

-

Prepare Substrate and ATP Solutions: Prepare a series of dilutions of the this compound in kinase assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km. Prepare a stock solution of ATP containing a known concentration of non-radiolabeled ATP and a tracer amount of [γ-³²P]ATP. The final ATP concentration in the assay should be kept constant and ideally at a saturating level (e.g., 100-200 µM) when determining the Km for the peptide substrate.

-

Set up the Kinase Reaction: In a microcentrifuge tube or a 96-well plate, combine the following components on ice:

-

Kinase assay buffer

-

Varying concentrations of the this compound

-

Recombinant active DAPK1 (the amount should be optimized to ensure linear reaction kinetics over the chosen time course)

-

-

Initiate the Reaction: Start the reaction by adding the ATP solution to each tube/well. Mix gently and incubate at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.

-

Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphate groups in the paper will bind the phosphorylated peptide.

-

Wash the P81 Paper: Wash the P81 papers multiple times with the stopping solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP. A final wash with ethanol can be performed to aid in drying.

-

Quantify Phosphorylation: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Initial Velocity (V₀): Convert the counts per minute (CPM) values into moles of phosphate incorporated per unit time (e.g., pmol/min) using the specific activity of the [γ-³²P]ATP. This represents the initial velocity (V₀) of the reaction at each substrate concentration.

-

Determine Km and Vmax: Plot the initial velocity (V₀) against the substrate concentration. The data should fit the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])

Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten model and determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks involving DAPK and the workflow for kinetic analysis can provide a clearer understanding of the kinase's function and the methods used to study it.

Caption: DAPK Signaling Pathways in Apoptosis and Autophagy.

Caption: Experimental Workflow for DAPK Km Determination.

References

Decoding DAPK: A Technical Guide to Substrate Peptide Properties and Analysis

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Death-Associated Protein Kinase (DAPK) substrate peptides, focusing on their molecular characteristics and the methodologies for their study.

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2] Its function is intricately linked to the phosphorylation of a variety of substrate proteins. Understanding the molecular weight and properties of these substrates, along with the signaling pathways they participate in, is crucial for elucidating the mechanisms of DAPK-mediated cellular regulation and for the development of targeted therapeutics.

DAPK Substrate Peptide: Molecular Weight and Properties

A commercially available synthetic peptide serves as a well-characterized substrate for in vitro DAPK kinase assays. This peptide facilitates the study of DAPK1 enzymatic activity and the screening of potential inhibitors.

| Property | Value | Reference |

| Molecular Weight | 1578.82 Da | --INVALID-LINK-- |

| 1692.84 Da (TFA salt) | --INVALID-LINK-- | |

| Formula | C70H115N25O17 | --INVALID-LINK-- |

| C72H116F3N25O19 (TFA salt) | --INVALID-LINK-- | |

| Amino Acid Sequence | Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe | --INVALID-LINK-- |

| Kinetic Constant (Km) | 9 µM | --INVALID-LINK-- |

Endogenous DAPK1 Substrates

DAPK1 phosphorylates a range of endogenous proteins, thereby modulating their function and influencing cellular fate. The table below summarizes key physiological substrates of DAPK1.

| Substrate | Molecular Weight (Human) | Phosphorylation Site(s) | Key Biological Role |

| Beclin-1 | 51.9 - 54.1 kDa | Threonine 119 (T119) | Autophagy Induction[1][2][3] |

| Tuberous Sclerosis 2 (TSC2) | ~200 kDa | Serine 939 (S939) | mTORC1 Signaling[4][5][6][7][8] |

| Myosin Light Chain 9 (MLC9) | 19.9 kDa | Not explicitly defined for DAPK1 | Cytoskeletal Dynamics |

| Protein Kinase D (PKD) | Not specified in results | Not specified in results | Autophagy[9] |

| p53 | Not specified in results | Not specified in results | Apoptosis[10] |

DAPK Signaling Pathways

DAPK1 is a central node in signaling pathways that govern cell death and survival. Its activation by stimuli such as interferon-gamma, TNF-alpha, and Fas leads to the phosphorylation of downstream targets, culminating in either apoptosis or autophagy.[11]

References

- 1. DAP-kinase-mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl-XL and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Beclin 1 Phosphorylation – at the Center of Autophagy Regulation [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. genecards.org [genecards.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Peptide combinatorial libraries identify TSC2 as a death-associated protein kinase (DAPK) death domain-binding protein and reveal a stimulatory role for DAPK in mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. uniprot.org [uniprot.org]

DAPK Signaling Pathways: An In-depth Technical Guide

<_/content>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that are pivotal regulators of cellular signaling pathways, primarily those governing cell death and survival.[1][2][3] The DAPK family consists of five members: DAPK1, DAPK2 (DRP-1), DAPK3 (ZIPK), DRAK1, and DRAK2.[3] These kinases share significant homology within their catalytic domains and are implicated in a wide array of cellular processes, including apoptosis, autophagy, and tumor suppression.[1][4][5] Dysregulation of DAPK signaling is linked to various pathologies, including cancer and neurodegenerative diseases, making this family of kinases a critical area of study for therapeutic intervention.[1][2] This guide provides a detailed overview of the core DAPK signaling pathways, quantitative data, and key experimental protocols.

DAPK1: The Archetype of the DAPK Family

DAPK1 is the most extensively studied member of the family. It is a large, 160 kDa multi-domain protein comprising an N-terminal kinase domain, a CaM-regulatory domain, ankyrin repeats, a ROC-COR domain, and a C-terminal death domain.[6][7][8] This complex structure allows DAPK1 to act as a crucial integration point for various stress signals, translating them into distinct cellular outcomes.[1]

DAPK1 Signaling Pathways

DAPK1 is a versatile inducer of cell death, primarily through apoptosis (Type I cell death) and autophagy (Type II cell death).[1] Its activation is tightly regulated by a variety of upstream signals and post-translational modifications.

Upstream Activation:

DAPK1 is activated in response to numerous stimuli, including:

-

Cytokines: Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Fas ligand.[1][6]

-

ER Stress: DAPK1 is a critical component of the endoplasmic reticulum stress-induced cell death pathway.[1]

-

Loss of Matrix Attachment (Anoikis): DAPK activity is required for cell death induced by matrix detachment.[5]

-

Oncogene Expression: Hyperproliferation driven by oncogenes can activate DAPK-mediated cell death.[5]

The activation mechanism often involves the dephosphorylation of an inhibitory autophosphorylation site at Serine 308 (Ser308).[6] This dephosphorylation, which can be mediated by phosphatases like PP2A, increases DAPK1's affinity for CaM, leading to its full activation in the presence of calcium.[1][6] Additionally, phosphorylation at Tyrosine 491 and 492 by Src family kinases can enhance its activity.[6]

Downstream Effectors and Cellular Outcomes:

Once activated, DAPK1 phosphorylates a range of downstream substrates to execute its cellular functions:

-

Apoptosis:

-

p53-dependent apoptosis: Under conditions like DNA damage, DAPK1 can translocate to the nucleus and participate in p53-dependent apoptosis.[6] Overexpression of active DAPK1 can increase levels of p53 and its downstream targets like Mdm2 and p21.[1]

-

Death Receptor Signaling: The death domain of DAPK1 facilitates interactions with components of the TNF and Fas receptor signaling complexes, linking it to extrinsic apoptosis pathways.[1][6]

-

NMDA Receptor Modulation: In the context of neuronal cell death (e.g., ischemic stroke), DAPK1 is recruited to the NMDA receptor subunit NR2B (GRINB), phosphorylating it at Ser-1303.[6][9] This enhances injurious calcium influx, leading to excitotoxicity.[6][9]

-

-

Autophagy:

-

Beclin-1 Phosphorylation: DAPK1 directly phosphorylates Beclin-1 (BECN1) at Threonine 119 in its BH3 domain.[6][9] This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2 or Bcl-2L1, freeing Beclin-1 to initiate autophagosome formation.[6][9]

-

PKD/Vps34 Pathway: DAPK1 can phosphorylate and activate Protein Kinase D (PKD), which in turn activates the lipid kinase Vps34, a key component in the initiation of autophagy.[6][10]

-

-

Cytoskeletal Reorganization:

Below is a diagram illustrating the core DAPK1 signaling pathways.

Caption: Core DAPK1 signaling pathways leading to autophagy, apoptosis, and other cellular events.

Other DAPK Family Members

While DAPK1 is the most characterized, other family members have distinct and overlapping functions.

-

DAPK2 (DRP-1): Shares high homology with DAPK1's kinase domain and also possesses a CaM-regulatory domain.[4] It is implicated in pro-inflammatory responses and apoptotic cell death.[3]

-

DAPK3 (ZIPK): Lacks a CaM-regulatory domain and its activity is CaM-independent.[4] It can be activated by DAPK1 and shares substrates like MLC, also leading to membrane blebbing.[4][11]

-

DRAK1 and DRAK2: These are DAPK-related apoptosis-inducing protein kinases. Their specific roles and regulation are less understood but they are known to be involved in cell death regulation.[3]

Quantitative Data on DAPK Signaling

Quantitative analysis is essential for understanding the dynamics of DAPK signaling and for the development of targeted therapeutics.

Table 1: DAPK1 Expression in Cancer

DAPK1 expression is frequently silenced in various cancers, often through promoter hypermethylation, which is a hallmark of its role as a tumor suppressor.[12] However, in some contexts, high DAPK1 expression is associated with poor prognosis.[13][14]

| Cancer Type | DAPK1 Expression Status | Common Mechanism | Prognostic Significance (High Expression) | Reference |

| B-cell Malignancies | Downregulated | Promoter Hypermethylation | Favorable | [12] |

| Liver Cancer | Downregulated | Promoter Hypermethylation | Favorable | [14][15] |

| Renal Cancer | Downregulated | Promoter Hypermethylation | Favorable | [15] |

| ER-negative Breast Cancer | Upregulated | Unknown | Unfavorable (especially in p53-mutant tumors) | [13][16] |

| Gastric Cancer | Upregulated | Unknown | Unfavorable (promotes metastasis) | [14] |

Table 2: Known DAPK1 Protein-Protein Interactions

DAPK1's multi-domain structure facilitates a wide range of protein-protein interactions (PPIs) that are critical for its function and regulation.

| Interacting Protein | DAPK1 Domain | Functional Consequence | Reference |

| Calmodulin (CaM) | CaM-regulatory Domain | Ca2+-dependent activation of kinase activity | [4] |

| Beclin-1 (BECN1) | Kinase Domain | Phosphorylation of Beclin-1, induction of autophagy | [9] |

| Tuberous Sclerosis 2 (TSC2) | Death Domain | TSC2 promotes DAPK1 degradation via the lysosome pathway | [1][17] |

| p53 | Kinase Domain | Phosphorylation and activation of p53 | [6] |

| GRINB (NMDA receptor 2B) | N-terminus | Phosphorylation, enhanced Ca2+ influx, excitotoxicity | [9] |

| Protein Kinase D (PRKD1) | Kinase Domain | Phosphorylation and activation of PRKD1 under oxidative stress | [9] |

| Microtubule-associated protein 1B (MAP1B) | Not specified | Stimulates DAPK-dependent autophagy and membrane blebbing | [18] |

Experimental Protocols

Studying DAPK signaling requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for two key experiments.

In Vitro DAPK1 Kinase Assay

This protocol is used to measure the enzymatic activity of purified DAPK1 by quantifying the phosphorylation of a substrate.

Objective: To determine the kinase activity of DAPK1 or to screen for inhibitors.

Materials:

-

Recombinant active DAPK1 protein

-

Substrate: Myosin Light Chain (MLC) or a synthetic peptide substrate (e.g., ZIPtide)[19]

-

Kinase Reaction Buffer: 50 mM MOPS (pH 7.0), 10 mM MgAc, 0.6 mM CaCl₂, 1 mM DTT, 1.2 µM Calmodulin[20]

-

[γ-³²P]ATP (radiolabeled) or ATP and an ADP detection kit (e.g., ADP-Glo™)

-

Microcentrifuge tubes, incubator, 96-well plates

-

Phosphocellulose paper or SDS-PAGE equipment

-

Scintillation counter or plate reader

Workflow Diagram:

Caption: A generalized workflow for performing an in vitro DAPK1 kinase assay.

Step-by-Step Procedure (using ADP-Glo™ Assay):

-

Reagent Preparation: Prepare Kinase Reaction Buffer. Dilute DAPK1 enzyme, substrate (e.g., 5 µM peptide), and ATP (e.g., 5 µM) to desired concentrations in the buffer.[21] Prepare a serial dilution of the test inhibitor in DMSO, then dilute in buffer.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of inhibitor solution (or DMSO for control).

-

Kinase Addition: Add 2.5 µL of DAPK1 enzyme solution (e.g., 3 ng per reaction) to each well.[21]

-

Initiate Reaction: Add 5 µL of the substrate/ATP solution to each well to start the reaction. The final volume is 10 µL.

-

Incubation: Cover the plate and incubate at room temperature for 1 hour.[19]

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal correlates directly with the amount of ADP formed and thus with DAPK1 activity.[21]

-

Analysis: For inhibitor screening, plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

Co-Immunoprecipitation (Co-IP) for DAPK1 Interaction Partners

This protocol is used to isolate DAPK1 and its binding partners from a cell lysate to validate a suspected protein-protein interaction.

Objective: To determine if Protein X interacts with DAPK1 in vivo.

Materials:

-

Cultured cells expressing DAPK1 and the protein of interest.

-

Ice-cold PBS.

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.[22]

-

Antibodies: Anti-DAPK1 antibody for immunoprecipitation, and antibodies against DAPK1 and the suspected interacting protein (Protein X) for Western blotting. A non-specific IgG for control.

-

Protein A/G magnetic beads or agarose resin.[23]

-

SDS-PAGE and Western blotting equipment.

Step-by-Step Procedure:

-

Cell Lysis: Wash cultured cells twice with ice-cold PBS. Lyse the cells by adding 1 mL of ice-cold Co-IP Lysis Buffer per 10⁷ cells.[22][23] Incubate on ice for 15-30 minutes with gentle agitation.

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24] Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.[22] Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Add 2-4 µg of the anti-DAPK1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG to a separate aliquot of lysate.

-

Incubate overnight at 4°C with gentle rotation.[25]

-

-

Immune Complex Capture: Add 30-50 µL of Protein A/G bead slurry to each tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Lysis Buffer to remove non-specifically bound proteins.[23]

-

Elution: After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 30-50 µL of 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis by Western Blot:

-

Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

-

Run a small fraction of the initial cell lysate ("Input") alongside the Co-IP samples.

-

After electrophoresis, transfer the proteins to a membrane and perform Western blotting.

-

Probe separate blots (or a stripped and re-probed blot) with antibodies against DAPK1 and the suspected interacting protein (Protein X). A successful Co-IP will show a band for Protein X in the lane where DAPK1 was immunoprecipitated, but not in the IgG control lane.

-

Conclusion

The DAPK family of kinases, particularly DAPK1, are central players in the signaling networks that control cell fate. Their roles as both tumor suppressors and, in certain contexts, promoters of cell survival and metastasis, highlight the complexity of their regulation and function.[12] A deep understanding of the DAPK signaling pathways, supported by robust quantitative data and precise experimental methodologies, is critical for researchers in both basic science and drug development. Targeting DAPK signaling holds therapeutic promise for a range of diseases, from cancer to neurodegenerative disorders, making continued investigation in this field a high priority.

References

- 1. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Death-associated kinase (DAPK) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 7. Mechanism of DAPK1 for Regulating Cancer Stem Cells in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes [mdpi.com]

- 9. uniprot.org [uniprot.org]

- 10. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Death-associated protein kinase 1 promotes growth of p53-mutant cancers [jci.org]

- 14. High DAPK1 Expression Promotes Tumor Metastasis of Gastric Cancer | MDPI [mdpi.com]

- 15. Modulation of DAPK1 expression by its alternative splice variant DAPK1-215 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Death-associated protein kinase 1 promotes growth of p53-mutant cancers [jci.org]

- 17. DAPK1 death associated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Novel insights into DAPK autophagic signalling using peptide aptamer combinatorial protein-interaction screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. Identification of a New Form of Death-associated Protein Kinase That Promotes Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.de [promega.de]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 24. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 25. DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DAPK Substrate Peptides for Studying Catalytic Activity

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (CaM)-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] As a positive mediator of programmed cell death induced by signals like interferon-gamma (IFN-γ), its activity is tightly regulated.[1][3] The catalytic function of DAPK1 is crucial for its roles in both physiological and pathological processes, making it a significant target for therapeutic intervention in diseases ranging from cancer to neurodegeneration.[4][5]

This guide provides an in-depth overview of synthetic peptide substrates used to measure the catalytic activity of DAPK1, offering detailed experimental protocols and contextual signaling information for researchers, scientists, and drug development professionals.

DAPK1 Substrate Peptides and Kinetic Data

The use of a specific and efficient peptide substrate is fundamental for the accurate in vitro assessment of DAPK1 kinase activity. Several synthetic peptides have been developed and characterized for this purpose. These peptides typically contain the optimal phosphorylation consensus sequence for DAPK1, allowing for sensitive and reproducible measurements.

Two commonly used peptide substrates are presented below, along with their reported kinetic parameters. This data is essential for designing kinase assays and for the comparative analysis of enzyme inhibitors.

| Peptide Name/Identifier | Sequence | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) | Reference |

| DAPK Substrate Peptide | KKRPQRRYSNVF | 9 | Not Reported | Not Reported | [6][7][8] |

| Peptide 38 | KKRPQRRYSNVF | 6.8 | 83 | 12.2 | [9] |

| DAPK1 Substrate | KKLNRTLSFAEPG | Not Reported | Not Reported | Not Reported | [10] |

Table 1: Summary of common DAPK1 substrate peptides and their associated kinetic constants. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax, reflecting the affinity of the enzyme for the substrate.

Experimental Protocols for DAPK1 Kinase Activity Assays

The catalytic activity of DAPK1 is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate peptide. The two most common methods are the radiometric assay, which uses radiolabeled ATP, and luminescence-based assays that measure ADP production.

Radiometric Kinase Assay ([³²P] or [³³P])

This classic method offers high sensitivity and is considered a gold standard for kinase activity measurement. It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP or [γ-³³P]-ATP into the substrate peptide.

Methodology

-

Materials and Reagents:

-

Recombinant human DAPK1 catalytic domain

-

This compound (e.g., Peptide 38: KKRPQRRYSNVF)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl[9]

-

ATP solution (200 µM)

-

[γ-³²P]-ATP or [γ-³³P]-ATP (2.5 µCi per reaction)[9]

-

Phosphoric acid (e.g., 75 mM) for stopping the reaction

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

-

Protocol Steps:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of the substrate peptide (e.g., 2.5 µM to 50 µM for kinetic analysis).[9]

-

Add the ATP solution and [γ-³²P]-ATP to the reaction mixture.

-

Initiate the reaction by adding the DAPK1 enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 12 minutes), ensuring that less than 10-15% of the substrate is consumed to maintain initial velocity conditions.[9]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in phosphoric acid.

-

Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Analyze the data by plotting the incorporated radioactivity against the substrate concentration and fitting the results to the Michaelis-Menten equation to determine Km and Vmax.[9]

-

Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the kinase activity.[3]

Methodology

-

Materials and Reagents:

-

Recombinant human DAPK1

-

This compound

-

Kinase Buffer (specific to the kit, e.g., Promega ADP-Glo™)

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Protocol Steps:

-

Set up the kinase reaction in a 384-well plate by adding the kinase buffer, DAPK1 enzyme, substrate peptide, and any inhibitors being tested.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a set time (e.g., 60 minutes).[3]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]

-

Convert the ADP generated during the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence using a plate-reading luminometer.

-

The amount of light generated is proportional to the concentration of ADP produced and thus reflects the DAPK1 kinase activity.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for a DAPK1 kinase assay, applicable to both radiometric and non-radiometric methods.

A generalized workflow for conducting a DAPK1 kinase activity assay.

DAPK1 Signaling Pathway Context

DAPK1 functions as a critical node in cellular signaling, integrating various stress signals to elicit responses like apoptosis and autophagy. Understanding its upstream activators and downstream substrates is vital for interpreting activity data.

A simplified diagram of the DAPK1 signaling pathway showing key upstream activators and downstream substrates.

DAPK1 is activated by various stimuli, including death receptor ligands (TNF-α, FasL) and cellular stress.[1][11] Once active, it phosphorylates several key proteins to execute its cellular functions. For example, DAPK1 can phosphorylate the tumor suppressor p53, contributing to apoptosis.[4] It also phosphorylates Beclin-1, promoting the induction of autophagy.[12] In the context of neurological damage, DAPK1 phosphorylates the NMDA receptor subunit GluN2B (NR2B), leading to injurious calcium influx and neuronal death.[4][12]

References

- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. promega.de [promega.de]

- 4. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of death-associated protein kinase 1 attenuates the phosphorylation and amyloidogenic processing of amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS 386769-53-5 | Tocris Bioscience [tocris.com]

- 8. amsbio.com [amsbio.com]

- 9. Site-Directed Mutagenesis of the glycine rich loop of Death Associated Protein Kinase (DAPK) identifies it as a key structure for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]

- 12. uniprot.org [uniprot.org]